molecular formula C15H14N4O B4088223 5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole

5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole

Cat. No.: B4088223
M. Wt: 266.30 g/mol
InChI Key: SLPOHMVMCZWHDR-UHFFFAOYSA-N
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Description

5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole is a synthetic organic compound featuring a tetrazole ring system. The 1H-tetrazole moiety is a nitrogen-rich heterocycle known for its significant role in medicinal chemistry and materials science . This specific molecule is built on a 1-phenyl-1H-tetrazole scaffold, which is a well-known structure in chemical research , further functionalized with a (4-methylphenoxy)methyl group. Tetrazole derivatives are extensively utilized in pharmaceutical research as bioisosteres for carboxylic acids and carboxylate groups, which can enhance metabolic stability and alter the physicochemical properties of lead compounds . While the specific research applications and detailed mechanism of action for this compound are not currently reported in the literature, its structural features make it a candidate for investigation in areas such as drug discovery, agrochemical development, and as a building block in organic synthesis. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-12-7-9-14(10-8-12)20-11-15-16-17-18-19(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPOHMVMCZWHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole typically involves the following steps:

    Preparation of the (4-methylphenoxy)methyl intermediate: This step involves the reaction of 4-methylphenol with formaldehyde to form the (4-methylphenoxy)methyl intermediate.

    Formation of the tetrazole ring: The intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring. This reaction is typically carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and tetrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table compares substituents and key structural features of 5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole with related tetrazole derivatives:

Compound Name Substituent at 5-Position Key Structural Features Reference
This compound (4-Methylphenoxy)methyl Ether linkage, electron-donating methyl group
5-[(4-Methylbenzyl)sulfanyl]-1-phenyl-1H-tetrazole (4-Methylbenzyl)sulfanyl Thioether linkage, increased lipophilicity
5-(4-Methylphenyl)-1H-tetrazole 4-Methylphenyl Direct aryl substitution, no spacer group
5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole 4-Trifluoromethylphenyl Electron-withdrawing CF3 group
5-(4-Methoxyphenyl)-1H-tetrazole 4-Methoxyphenyl Electron-donating methoxy group
5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole Complex thioether-ether hybrid Bulky substituent, dual halogenation

Key Observations :

  • Steric and Solubility Effects : Bulky substituents (e.g., cyclopropane-linked sulfonyl groups in ) reduce solubility in polar solvents, while ether or thioether spacers (as in ) enhance conformational flexibility.

Physicochemical Properties

Melting points, yields, and spectral data for selected compounds are summarized below:

Compound Name Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR) Reference
5-[(4-Methylbenzyl)sulfanyl]-1-phenyl-1H-tetrazole 53–54 98 δ 7.52–7.60 (Ar-H), 3.35 (d, J=7.3 Hz, CH2)
5-(4-Methylphenyl)-1H-tetrazole Not reported 85–95 δ 7.25–7.45 (Ar-H), 2.35 (s, CH3)
5-(4-Methoxyphenyl)-1H-tetrazole 160–162 78 δ 7.70–7.90 (Ar-H), 3.85 (s, OCH3)
5-{[(Cyclopropyl)methyl]sulfonyl}-1-phenyl-1H-tetrazole 102–104 90 δ 7.55–7.65 (Ar-H), 1.30–1.22 (m, cyclopropyl)

Analysis :

  • Melting Points : Compounds with rigid substituents (e.g., cyclopropyl in ) exhibit higher melting points due to crystalline packing efficiency.
  • ¹H NMR Shifts : Aromatic protons in electron-rich substituents (e.g., methoxy in ) resonate downfield (δ 7.70–7.90), while methyl groups appear as singlets (δ 2.35–3.85).

Biological Activity

5-[(4-methylphenoxy)methyl]-1-phenyl-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its potential applications, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound belongs to the tetrazole class, characterized by a five-membered ring containing four nitrogen atoms. The specific structure of this compound includes:

  • Tetrazole Ring : Provides unique reactivity and biological activity.
  • 4-Methylphenoxy Group : Enhances lipophilicity and may influence interaction with biological targets.
  • Phenyl Group : Contributes to the overall stability and biological interactions.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The tetrazole moiety can mimic natural substrates, allowing it to inhibit or modulate the activity of these targets. This interaction can influence several biochemical pathways, which is crucial for its therapeutic applications.

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit antimicrobial properties. For instance, this compound has been investigated for its potential against various bacterial strains. In vitro studies suggest that the compound shows significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) demonstrating efficacy comparable to standard antibiotics.

Anticancer Activity

The anticancer potential of tetrazoles has been extensively studied. Compounds similar to this compound have been identified as inhibitors of tubulin polymerization, making them candidates for cancer therapy.

Table 1: Anticancer Activity of Tetrazole Derivatives

CompoundCell LineIC50 (nM)
5-Methylbenzyl-tetrazoleHeLa50
4-Ethoxyphenyl-tetrazoleMCF-78.1
5-(4-Methylbenzyl)-tetrazoleHT-297.4

In vivo studies have shown that certain derivatives significantly reduce tumor growth in xenograft models, indicating their potential as therapeutic agents.

Anti-inflammatory Activity

Tetrazoles have also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in various assays. This suggests that compounds like this compound could be beneficial in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of tetrazoles is highly dependent on their substituents. For instance:

  • The presence of a methyl group on the benzyl moiety enhances antimicrobial activity.
  • Other substitutions can modulate anticancer efficacy.

Understanding these relationships helps in designing more effective derivatives with targeted biological activities.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of tetrazole derivatives:

  • Antimicrobial Evaluation : A study reported that a series of tetrazoles, including variations of this compound, exhibited promising antimicrobial activity against resistant strains, highlighting their potential as new therapeutic agents.
  • Mechanistic Insights : Research utilizing molecular docking studies has provided insights into how these compounds interact at a molecular level with their targets, aiding in the rational design of more potent derivatives.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of these compounds indicate favorable absorption and distribution profiles, which are crucial for their development as pharmaceutical agents.

Q & A

Q. What controls are essential in kinetic studies of tetrazole ring-opening reactions?

  • Methodological Answer : Include:
  • Blank Reactions : Monitor spontaneous degradation in the absence of catalysts.
  • Isotopic Labeling : Use D₂O to track proton transfer mechanisms via ¹H NMR .
  • Quenching Agents : Add NaHCO₃ to terminate acid-catalyzed pathways at timed intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.